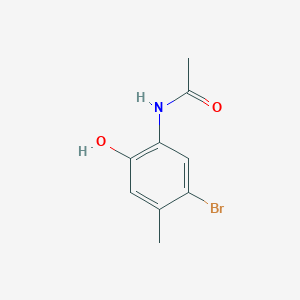

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide

Description

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide is an acetamide derivative featuring a substituted phenyl ring with bromo (Br), hydroxy (OH), and methyl (CH₃) groups at positions 5, 2, and 4, respectively. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 260.09 g/mol. The compound’s bioactivity and physicochemical properties are influenced by the electron-withdrawing bromo group, the polar hydroxy group, and the steric effects of the methyl substituent.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-9(13)8(4-7(5)10)11-6(2)12/h3-4,13H,1-2H3,(H,11,12) |

InChI Key |

YVKCVGXEYBJLNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide typically involves the acylation of 5-bromo-2-hydroxy-4-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas with palladium catalyst

Substitution: Amines, thiols

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted phenylacetamides

Scientific Research Applications

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and hydroxyl groups may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Substituent Position : Bromo at position 5 (target compound) vs. position 2 () alters electronic distribution and steric effects.

- Extended Moieties: Compounds with phenoxy chains () or Schiff bases () exhibit distinct conformational flexibility and binding interactions.

Pharmacological Activity Comparison

Table 2: Reported Bioactivities of Related Acetamides

Insights :

- Anticancer Potential: Methoxy and sulfonylquinazoline derivatives () show high activity, suggesting that electron-donating groups enhance efficacy. The target compound’s bromo and hydroxy groups may confer different selectivity profiles.

- Toxicity Risks: Nitrofuran-containing acetamides () demonstrate carcinogenicity, highlighting the impact of nitro groups on toxicity.

Key Methods from Analogous Compounds:

- Acetylation of Amines : describes isolating chlorinated acetamides via acetylation of aryl amines, a likely route for the target compound.

- Suzuki Coupling : employs Suzuki coupling for N-(piperidinylphenyl)acetamide synthesis, applicable to brominated precursors .

- Schiff Base Formation : synthesizes benzylidene-linked acetamides via condensation reactions, suggesting pathways for derivatives with imine groups .

Challenges :

- Steric hindrance from the methyl group (position 4) may complicate reaction efficiency.

Physicochemical Properties

Bond Length and Stability (from ):

| Compound | C1–C2 (Å) | N1–C2 (Å) | C6–Br (Å) |

|---|---|---|---|

| N-(4-Bromophenyl)acetamide | 1.501 | 1.347 | 1.8907 |

| Chlorinated analogs (e.g., ) | ~1.53 | ~1.30 | N/A |

Implications :

- Shorter C1–C2 and N1–C2 bonds in the target compound may indicate greater resonance stabilization.

- Bromo bond length (1.89 Å) aligns with typical C–Br distances, suggesting stable halogen interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.